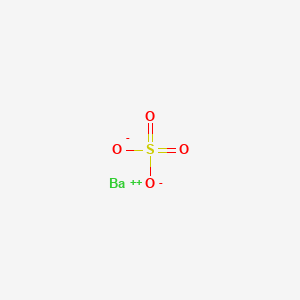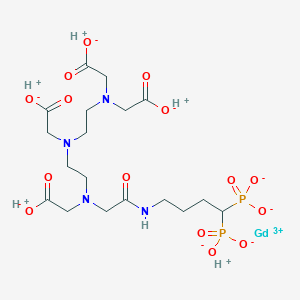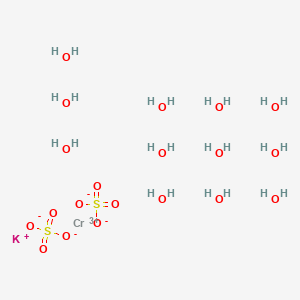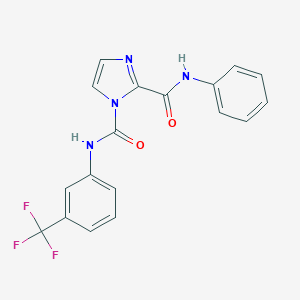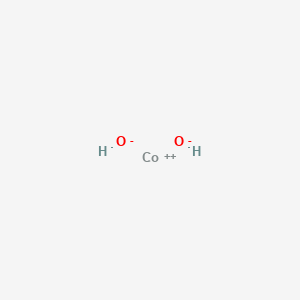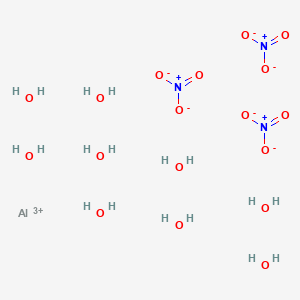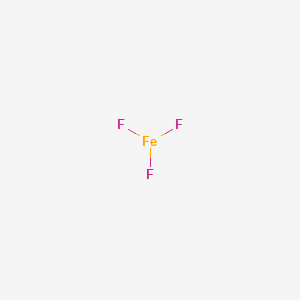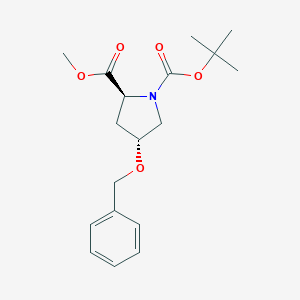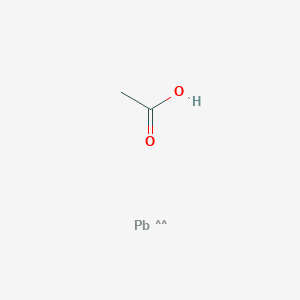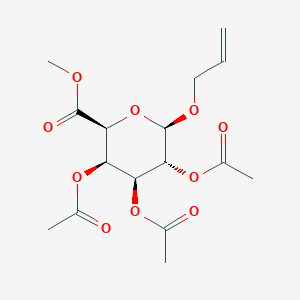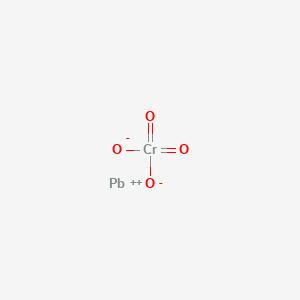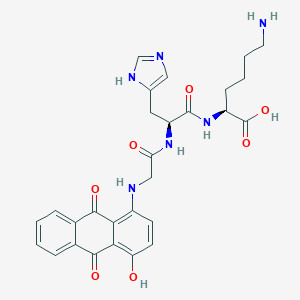
硝酸铜(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cupric nitrate, also known as copper(II) nitrate, is an inorganic compound with the chemical formula Cu(NO₃)₂. It typically appears as blue, crystalline solids and is highly soluble in water and ethanol. Cupric nitrate is widely used in various industrial and scientific applications due to its unique chemical properties .
科学研究应用
Cupric nitrate is extensively used in scientific research and industrial applications:
Chemistry: It serves as a precursor for the synthesis of other copper-containing compounds and as a catalyst in organic reactions.
Biology: Cupric nitrate is used in biochemical assays and as a reagent in various biological experiments.
Medicine: It has applications in the development of antimicrobial agents and in the synthesis of pharmaceuticals.
Industry: Cupric nitrate is used in the production of pigments, as a mordant in dyeing processes, and as an oxidizing agent in pyrotechnics
作用机制
Target of Action
Cupric nitrate, also known as Copper (II) nitrate, primarily targets copper-dependent enzymes and proteins in biological systems . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is the third most abundant trace element found in the human body .
Mode of Action
Cupric nitrate interacts with its targets by donating copper ions, which can then be incorporated into copper-dependent enzymes and proteins . In aqueous solution, the hydrates of cupric nitrate exist as the aqua complex [Cu(H2O)6]2+, which are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper (II) .
Biochemical Pathways
Cupric nitrate affects several biochemical pathways. For instance, copper is a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects . Additionally, copper nanoparticles (CuNPs), which can be synthesized from cupric nitrate, have been shown to exhibit antimicrobial activity . The large surface area of the nanoparticles enhances their interaction with microbes to carry out broad-spectrum antimicrobial action .
Pharmacokinetics
It is known that copper, in general, is absorbed in the stomach and first part of the small intestine . About 80 percent of the absorbed copper is bound to liver metallothionein; the remainder is included into cytochrome c oxidase or sequestered by lysosomes .
Result of Action
The result of cupric nitrate’s action depends on its application. For instance, in the case of antimicrobial activity, the copper ions donated by cupric nitrate can cause damage to bacterial cells . In the context of contraception, the copper ions released by IUDs interfere with the motility of sperm, preventing fertilization .
Action Environment
The action, efficacy, and stability of cupric nitrate can be influenced by various environmental factors. For instance, the solubility of cupric nitrate hydrates in water is very high, which can affect its bioavailability . Additionally, the presence of other ions in the solution can affect the ligand exchange of the cupric ion . In the context of nanoparticle synthesis, the formulation process, environment, bacterial defense mechanism, and physical characteristics of nanoparticles can all affect the antimicrobial activity of the resulting CuNPs .
生化分析
Biochemical Properties
Cupric nitrate plays a role in various biochemical reactions. It has been found to be involved in the thermal decomposition properties of guanidine nitrate and basic cupric nitrate . In the presence of cupric nitrate, guanidine nitrate exhibits lower onset reaction temperatures and different stages of thermal decomposition . Furthermore, cupric nitrate has been used in the synthesis of copper oxide nanoparticles, which have shown antimicrobial activity and enhanced the germination and growth of some plants .
Cellular Effects
Cupric nitrate has been found to influence cellular functions. For instance, copper ions found in cell organelles like mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can also act as strong bactericidal, catalytic, anti-carcinogenic, and coating agents .
Molecular Mechanism
The molecular mechanism of cupric nitrate involves its interaction with other molecules at the atomic level. For instance, it has been found that cupric nitrate can catalyze the solvent-free synthesis of 3-aminopropenones and 3-aminopropenoates
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cupric nitrate can change over time. For instance, it has been found that cupric nitrate can catalyze certain reactions, leading to the production of new compounds
Dosage Effects in Animal Models
The effects of cupric nitrate can vary with different dosages in animal models. For instance, copper nanoparticles, which can be synthesized using cupric nitrate, have shown varied effects on animal performance depending on their size, shape, and dose
Metabolic Pathways
Cupric nitrate may be involved in various metabolic pathways. For instance, nitrate is a key component in the nitrogen cycle, which is a complex interplay among many microorganisms catalyzing different reactions
Transport and Distribution
Cupric nitrate can be transported and distributed within cells and tissues. For instance, nitrate transporters, which could potentially transport cupric nitrate, have been found to be localized in various parts of the cell
Subcellular Localization
It has been found that nitrate reductases, which could potentially interact with cupric nitrate, can be relocalized to the nucleus by certain proteins
准备方法
Cupric nitrate can be synthesized through several methods:
Reaction with Nitric Acid: Copper metal or copper oxide reacts with concentrated nitric acid to form cupric nitrate, water, and nitrogen dioxide gas[ \text{Cu} + 4\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ]
Reaction with Silver Nitrate: Copper metal can also react with an aqueous solution of silver nitrate to produce cupric nitrate and silver metal[ \text{Cu} + 2\text{AgNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{Ag} ]
Industrial Production: Industrially, cupric nitrate is produced by dissolving copper metal in nitric acid under controlled conditions, often involving the use of pure oxygen to enhance the reaction rate
化学反应分析
Cupric nitrate undergoes various chemical reactions, including:
Oxidation: Cupric nitrate acts as an oxidizing agent in many reactions. For example, it can oxidize organic compounds, facilitating the synthesis of other substances.
Reduction: Cupric nitrate can be reduced to copper metal or copper(I) compounds under specific conditions.
Decomposition: When heated, cupric nitrate decomposes to form copper(II) oxide, nitrogen dioxide, and oxygen[ 2\text{Cu(NO}_3\text{)}_2 \rightarrow 2\text{CuO} + 4\text{NO}_2 + \text{O}_2 ]
Double Displacement: Cupric nitrate reacts with sodium hydroxide to form copper(II) hydroxide and sodium nitrate[ \text{Cu(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Cu(OH)}_2 + 2\text{NaNO}_3 ] These reactions highlight the versatility of cupric nitrate in various chemical processes
相似化合物的比较
Cupric nitrate can be compared with other copper salts such as copper(II) sulfate and copper(II) chloride:
Copper(II) Sulfate: Unlike cupric nitrate, copper(II) sulfate is commonly used in agriculture as a fungicide and in electroplating.
Copper(II) Chloride: Copper(II) chloride is used in the production of copper-based catalysts and in the textile industry.
Silver Nitrate: While not a copper compound, silver nitrate shares similar oxidizing properties and is used in medical applications for its antimicrobial effects
Cupric nitrate stands out due to its high solubility in water and ethanol, making it particularly useful in aqueous and alcoholic solutions. Its strong oxidizing properties and ability to participate in a wide range of chemical reactions further highlight its versatility.
属性
CAS 编号 |
3251-23-8 |
|---|---|
分子式 |
CuHNO3 |
分子量 |
126.56 g/mol |
IUPAC 名称 |
copper;nitric acid |
InChI |
InChI=1S/Cu.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChI 键 |
WXYNCCWBUXKSBG-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
规范 SMILES |
[N+](=O)(O)[O-].[Cu] |
沸点 |
Sublimes |
颜色/形态 |
Large, blue-green, orthorhombic crystals |
密度 |
2.32 at 68 °F (USCG, 1999) |
熔点 |
238.1 °F (USCG, 1999) 255-256 °C |
Key on ui other cas no. |
3251-23-8 10402-29-6 |
物理描述 |
Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material. Liquid; PelletsLargeCrystals, Liquid |
Pictograms |
Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard |
溶解度 |
Sol in water, ethyl acetate, dioxane |
同义词 |
copper(II) nitrate cupric nitrate |
产品来源 |
United States |
Q1: What is the molecular formula and weight of cupric nitrate?
A1: The most common form of cupric nitrate is the trihydrate, with the molecular formula Cu(NO3)2·3H2O. Its molecular weight is 241.60 g/mol.
Q2: What spectroscopic techniques are used to characterize cupric nitrate?
A2: Various techniques are employed to characterize cupric nitrate, including:
- X-ray diffraction (XRD): This method provides information about the crystal structure of cupric nitrate. []
- Extended X-ray absorption fine structure (EXAFS): This technique helps in analyzing the local atomic structure and coordination environment of copper in cupric nitrate and its derivatives. []
- UV-Vis spectroscopy: This method reveals information about the electronic transitions and coordination geometry of cupric nitrate. []
- Infrared (IR) spectroscopy: This technique identifies characteristic functional groups present in cupric nitrate. [, ]
Q3: Is cupric nitrate compatible with common laboratory materials?
A3: Cupric nitrate can be corrosive to some materials, particularly metals. It is crucial to choose compatible materials like glass or certain plastics for its handling and storage. []
Q4: What are the notable catalytic properties of cupric nitrate?
A5: Cupric nitrate exhibits Lewis acid properties, making it a valuable catalyst for various organic reactions. [] For example, it effectively catalyzes the Friedländer synthesis of quinoline derivatives. []
Q5: Can you provide specific examples of reactions catalyzed by cupric nitrate?
A5: Certainly! Cupric nitrate demonstrates catalytic activity in several reactions, including:
- Nitration of BODIPY: Cupric nitrate facilitates the introduction of nitro groups at specific positions of the BODIPY core. [, ]
- Oxidation reactions: It acts as an oxidant in organic synthesis, as demonstrated in the conversion of Hantzsch 1,4-dihydropyridines to their corresponding pyridines. []
- Regeneration of carbonyl compounds: Cupric nitrate supported on silica gel efficiently regenerates aldehydes and ketones from various derivatives like oximes and tosylhydrazones. []
Q6: What factors influence the selectivity of cupric nitrate as a catalyst?
A6: The selectivity of cupric nitrate-catalyzed reactions can be influenced by factors such as:
- Substrate structure: The substituents present on the reacting molecules can influence the regioselectivity and chemoselectivity of the reaction. For example, in the nitration of BODIPY, the substitution pattern dictates the position of nitro group introduction. []
Q7: What are the main applications of cupric nitrate?
A7: Cupric nitrate finds diverse applications across different industries:
- Catalyst preparation: It serves as a precursor for preparing copper-based catalysts. For example, copper chromite catalysts used in furfuryl alcohol production can be synthesized from cupric nitrate. [, ]
Q8: How does cupric nitrate impact the environment?
A9: Cupric nitrate can pose environmental risks if not handled and disposed of properly. It can contaminate water sources and negatively affect aquatic life. [] Implementing appropriate waste management practices, such as recycling spent catalysts containing cupric nitrate, is essential to minimize its environmental impact. [, ]
Q9: Are there any alternatives to cupric nitrate in its various applications?
A9: Yes, several alternatives to cupric nitrate exist, each with its advantages and drawbacks:
- Other copper salts: Cupric chloride, cupric sulfate, and cupric acetate are often explored as alternative copper sources. [, , , ]
- Alternative catalysts: Depending on the specific reaction, other Lewis acids or catalytic systems might be employed. []
Q10: What are the current research trends related to cupric nitrate?
A10: Current research on cupric nitrate focuses on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


